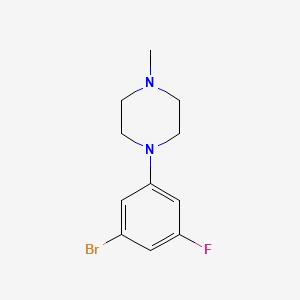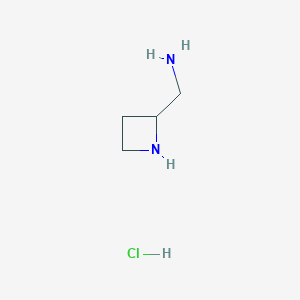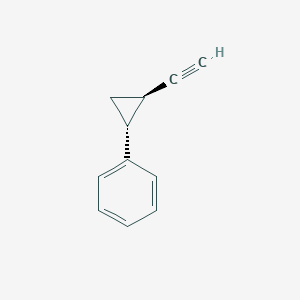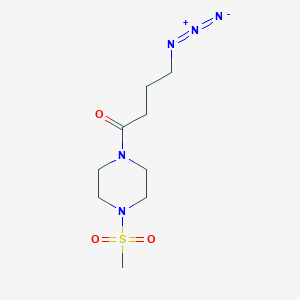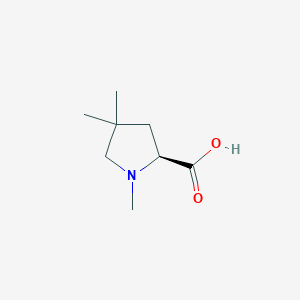
1,4,4-trimethyl-L-proline
描述
1,4,4-trimethyl-L-proline is a derivative of the amino acid proline. It is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structural properties, which make it an important subject of study in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
1,4,4-trimethyl-L-proline can be synthesized through various methods One common approach involves the use of L-proline as a starting materialThis can be achieved through catalytic hydrogenation or other chemical reactions that facilitate the addition of methyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common practices in industrial production .
化学反应分析
Types of Reactions
1,4,4-trimethyl-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
1,4,4-trimethyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including aldol condensation, Mannich reaction, and Michael addition.
Biology: It plays a role in protein folding and structure, making it valuable for studying cellular metabolism and the regulation of macromolecule synthesis.
Medicine: It has potential therapeutic applications, including its use as a chiral building block for the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1,4,4-trimethyl-L-proline involves its interaction with specific molecular targets and pathways. It is known to influence protein structure and function by acting as a chiral catalyst in various biochemical reactions. The compound’s unique structure allows it to participate in redox reactions, contributing to cellular redox homeostasis .
相似化合物的比较
1,4,4-trimethyl-L-proline can be compared with other similar compounds, such as:
L-Proline: The parent compound, which is widely used as a catalyst in organic synthesis.
L-Azetidine-2-carboxylic acid: A proline analogue with potential antitumor activity.
Trans-4-hydroxy-L-proline: A component of mammalian collagen with applications in the synthesis of pharmaceuticals.
This compound stands out due to its unique structural modifications, which enhance its catalytic properties and broaden its range of applications .
属性
IUPAC Name |
(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJUABMNNBKBO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)





